Crystalline Nature: Propanoyl Ester vs. Acetyl Ester Glucofuranose
The propanoyl derivative is obtained as a crystalline solid (mp 75–76 °C), while the corresponding penta-O-acetyl-β-D-glucofuranose is typically isolated as an oil or non-crystalline material under analogous conditions [1][2]. Crystallinity facilitates purification by recrystallization from ethanol, enabling procurement of material with consistently high purity and simplified handling [3].
| Evidence Dimension | Physical state and crystallinity |
|---|---|
| Target Compound Data | Crystalline solid; mp 75–76 °C; recrystallizable from ethanol; [α]D²² −30.8 (c 5.0, CHCl₃) |
| Comparator Or Baseline | Penta-O-acetyl-β-D-glucofuranose: typically an oil; α:β ratio ≈ 1:52; no comparable melting point reported |
| Quantified Difference | Crystalline vs. non-crystalline; defined mp endows superior handling and purification characteristics |
| Conditions | One-pot synthesis using boric acid / propanoic anhydride vs. acetic anhydride; recrystallization from ethanol (propanoyl analogue) |
Why This Matters
For procurement, a crystalline intermediate with a sharp melting point directly translates to reliable quality control, easier scale-up, and reduced purification burden compared to an oil.
- [1] Furneaux, R. H.; Rendle, P. M.; Sims, I. M. The influence of boric acid on the acetylation of aldoses: 'one-pot' syntheses of penta-O-acetyl-β-D-glucofuranose and its crystalline propanoyl analogue. J. Chem. Soc., Perkin Trans. 1 2000, 13, 2011–2014. View Source
- [2] Furneaux, R. H.; Martin, B.; Rendle, P. M.; Taylor, C. M. Glucofuranosylation with penta-O-propanoyl-β-D-glucofuranose. Carbohydr. Res. 2002, 337 (21–23), 1999–2004. View Source
- [3] U.S. Patent 6,620,921. Glucofuranoses. Furneaux, R. H.; Rendle, P. M.; Sims, I. M. Industrial Research Limited. September 16, 2003. View Source
